![molecular formula C9H15N3OS B13286872 N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide CAS No. 1341711-91-8](/img/structure/B13286872.png)
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide
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Overview
Description
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide typically involves the reaction of 2-amino-1,3-thiazole with N,N-dimethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a thiazole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is known for conferring various biological properties. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial effects of various thiazole compounds against resistant strains of Staphylococcus aureus and Enterococcus faecium. Notably, compounds bearing thiazole rings demonstrated enhanced activity against Gram-positive bacteria and drug-resistant fungal strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3h | S. aureus | 0.015 mg/mL |
3j | E. faecium | 0.020 mg/mL |
7 | Candida auris | 0.025 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation reported that related thiazole compounds exhibited potent cytotoxic effects on melanoma and pancreatic cancer cell lines. The lead compound from this series induced apoptosis and autophagy in cancer cells, demonstrating its dual mechanism of action .
Case Study: In Vivo Efficacy
In vivo studies using an A375 xenograft model in mice showed that the lead thiazole derivative significantly reduced tumor growth compared to controls. The compound's pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence their efficacy against different biological targets. For example, modifications to the amino group or the introduction of additional functional groups have been shown to enhance both antimicrobial and anticancer properties .
Properties
CAS No. |
1341711-91-8 |
---|---|
Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(1,3-thiazol-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(9-10-4-5-14-9)11-6-8(13)12(2)3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
HZUGIUGOPTYSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC(=O)N(C)C |
Origin of Product |
United States |
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